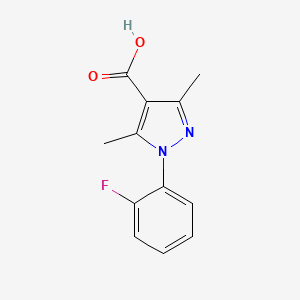

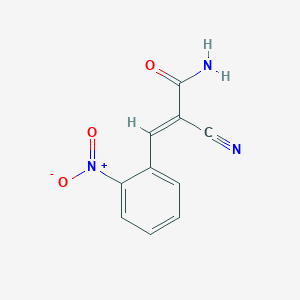

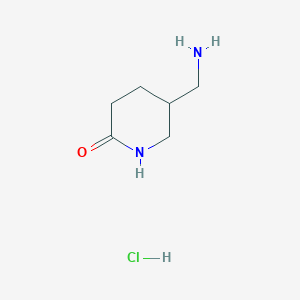

1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as 2-Fluorophenylpyrazole-4-carboxylic acid (FPPCA), is an organic compound with a wide range of applications in the field of biochemistry and pharmacology. It is a white crystalline solid, soluble in water and ethanol. FPPCA has been used as a ligand in various biochemical and pharmacological studies, as well as a substrate for the synthesis of various compounds. It has also been used in the development of new drugs and therapies.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, including 2-fluorophenylboronic acid. These reagents rapidly undergo transmetalation with palladium(II) complexes, leading to efficient bond formation .

Fluorinated Boronic Acids in Organic Synthesis

Fluorinated boronic acids, including 2-fluorophenylboronic acid, play a crucial role in organic synthesis. Their acidity and hydrolytic stability make them valuable reagents for various transformations. Researchers use them in cross-coupling reactions, Suzuki–Miyaura couplings, and other C–C bond-forming processes. The presence of fluorine atoms enhances the reactivity and selectivity of these boronic acids, allowing for precise control in synthetic routes .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as the potassium-competitive acid blocker tegoprazan, are rapidly absorbed, with a median maximum plasma concentration (tmax) at 05 h and a terminal half-life (t1/2) of approximately 77 h in healthy adults . The influence of these properties on the bioavailability of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would need further investigation.

Result of Action

Related compounds, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities , suggesting that 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may have similar effects.

Action Environment

Similar compounds, such as those used in suzuki–miyaura coupling reactions, have been found to be stable and environmentally benign , suggesting that 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may have similar properties.

properties

IUPAC Name |

1-(2-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYBBCSASBLDBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2F)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)